molecular formula C21H19N7O2 B2686790 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1014026-00-6

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2686790
CAS No.: 1014026-00-6
M. Wt: 401.43
InChI Key: VGAKKRGPURGPMS-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with an aniline derivative. The final step involves the formation of the urea linkage through a reaction with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea
  • 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-hydroxyphenyl)urea

Uniqueness

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-30-18-6-3-2-5-17(18)25-21(29)24-16-9-7-15(8-10-16)23-19-11-12-20(27-26-19)28-14-4-13-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKKRGPURGPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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